3,6-Dichloro-4-methylpyridazine is a highly versatile, asymmetric di-halogenated diazine utilized extensively as a bifunctional building block in advanced organic synthesis and pharmaceutical manufacturing[1]. Featuring a pyridazine ring substituted with two reactive chlorine atoms and a symmetry-breaking methyl group at the C4 position, this compound enables sequential, regioselective functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling [2]. It is a critical precursor in the commercial synthesis of complex therapeutics, most notably the RNA-splicing modifier Risdiplam, where the C4-methyl group is an essential structural requirement for the final active pharmaceutical ingredient [1].
Substituting 3,6-dichloro-4-methylpyridazine with its symmetrical analog, 3,6-dichloropyridazine, fundamentally alters downstream target viability. The symmetrical analog lacks the C4-methyl group, which not only removes the steric hindrance necessary for differentiating the two chlorine sites during sequential functionalization, but also results in a des-methyl final core that fails to meet stringent pharmacophoric requirements in targeted therapies like SMN2 modifiers [1]. Furthermore, attempting to use mono-chlorinated alternatives, such as 3-chloro-6-methylpyridazine, eliminates the compound's bifunctional capacity, prematurely terminating synthetic routes that require both an SNAr amination and a subsequent Suzuki-Miyaura coupling to build tri-substituted heterocyclic scaffolds [1].
3,6-Dichloro-4-methylpyridazine provides two distinct reactive sites, enabling multi-step functionalization such as an initial SNAr amination followed by a Suzuki-Miyaura borylation or coupling [1]. When compared to 3-chloro-6-methylpyridazine, which possesses only a single reactive halogen, the target compound allows for the construction of highly substituted, complex heterocyclic cores (e.g., imidazo[1,2-b]pyridazines) [2]. The monofunctional comparator strictly limits the synthetic sequence to a single substitution event, rendering it entirely unsuitable for pathways requiring dual functionalization [1].
| Evidence Dimension | Reactive halogen sites for sequential coupling |
| Target Compound Data | 2 reactive sites (C3, C6 chlorines) |
| Comparator Or Baseline | 3-Chloro-6-methylpyridazine (1 reactive site) |
| Quantified Difference | 100% loss of bifunctional cross-coupling capacity in the comparator |
| Conditions | Sequential SNAr and Palladium-catalyzed cross-coupling workflows |
Procurement must select the dichloro variant for any synthetic route requiring the sequential attachment of two distinct functional groups to the pyridazine core.
The C4-methyl group breaks the molecular symmetry of the pyridazine ring, enabling regioselective differentiation during nucleophilic aromatic substitution. When subjected to aminolysis with aqueous ammonia, 3,6-dichloro-4-methylpyridazine yields separable regioisomers (favoring substitution at the less hindered C6 position), allowing the isolation of specific asymmetric intermediates [1]. In contrast, the symmetric comparator 3,6-dichloropyridazine cannot offer regiochemical differentiation, yielding identical mono-substituted products that lack the necessary structural asymmetry for complex downstream targets [2]. This symmetry-breaking property is essential for synthesizing highly specific pharmaceutical cores.
| Evidence Dimension | Regiochemical differentiation capacity |
| Target Compound Data | Yields separable asymmetric regioisomers (e.g., 6-amino vs 3-amino) |
| Comparator Or Baseline | 3,6-Dichloropyridazine (Yields single symmetric mono-substituted product) |
| Quantified Difference | Provides 100% necessary structural asymmetry for downstream cyclization |
| Conditions | Aminolysis via aqueous ammonia (100 °C, 7 bar) |
Procuring the methylated analog is mandatory when the synthetic route requires an asymmetric, regioselective mono-amination prior to further cross-coupling.
In the synthesis of the SMA therapeutic Risdiplam, 3,6-dichloro-4-methylpyridazine is the irreplaceable starting material required to form the critical 2,8-dimethylimidazo[1,2-b]pyridazine core[2]. Substituting this precursor with 3,6-dichloropyridazine yields a des-methyl core that lacks the precise steric profile required for drug-target binding [1]. Consequently, the symmetric comparator provides 0% target viability for this specific pharmaceutical application, dictating that the C4-methylated compound must be procured to achieve the necessary biological efficacy of the final API [2].
| Evidence Dimension | Final API target viability (Risdiplam core formation) |
| Target Compound Data | Yields required 2,8-dimethylimidazo[1,2-b]pyridazine core |
| Comparator Or Baseline | 3,6-Dichloropyridazine (Yields inactive des-methyl core) |
| Quantified Difference | Absolute requirement of the C4-methyl group for target viability |
| Conditions | Commercial synthesis of RNA-splicing modifiers |
Ensures the final synthesized pharmaceutical retains its critical binding affinity, making substitution with unmethylated analogs impossible.
This compound is the definitive precursor for manufacturing Risdiplam and related SMN2 RNA-splicing modifiers. Its specific C4-methyl and di-chloro substitution pattern is strictly required to construct the 2,8-dimethylimidazo[1,2-b]pyridazine pharmacophore, making it the only viable procurement choice for this therapeutic class [1].
In medicinal chemistry programs targeting NLRP3, the compound's bifunctional nature allows for sequential SNAr with complex amines (e.g., piperidines) and subsequent cross-coupling. The C4-methyl group provides necessary steric tuning for the final inhibitor's binding pocket fit[2].
Where laboratory workflows require the stepwise introduction of two distinct functional groups onto a diazine core, this compound is prioritized over mono-chlorinated analogs. It supports robust sequences of nucleophilic aromatic substitution followed by palladium-catalyzed borylation or Suzuki coupling [1].
Irritant